molecular formula C34H50O3 B103144 5-Cholestene-3beta,7beta-diol 3-benzoate CAS No. 17974-80-0

5-Cholestene-3beta,7beta-diol 3-benzoate

Cat. No. B103144
CAS RN: 17974-80-0
M. Wt: 506.8 g/mol
InChI Key: YAQOZGBTTMUPRW-FOYOODKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cholestene-3beta,7beta-diol 3-benzoate is a sterol compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further research.

Scientific Research Applications

5-Cholestene-3beta,7beta-diol 3-benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 5-Cholestene-3beta,7beta-diol 3-benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

5-Cholestene-3beta,7beta-diol 3-benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Cholestene-3beta,7beta-diol 3-benzoate in lab experiments is its low toxicity. It has been found to have a high safety profile, making it an attractive candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 5-Cholestene-3beta,7beta-diol 3-benzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to determine its efficacy in treating these diseases. Another area of interest is its potential as an anti-cancer agent. Studies have shown that 5-Cholestene-3beta,7beta-diol 3-benzoate can inhibit the growth of tumor cells, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to determine the optimal dosage and administration methods for this compound in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 5-Cholestene-3beta,7beta-diol 3-benzoate involves the benzoate esterification of 5-Cholestene-3beta,7beta-diol using benzoic anhydride and pyridine. The resulting compound is purified using column chromatography to yield a white solid with a purity of over 95%.

properties

CAS RN

17974-80-0

Product Name

5-Cholestene-3beta,7beta-diol 3-benzoate

Molecular Formula

C34H50O3

Molecular Weight

506.8 g/mol

IUPAC Name

[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate

InChI

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27-,28+,29+,30+,31+,33+,34-/m1/s1

InChI Key

YAQOZGBTTMUPRW-FOYOODKWSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C

Origin of Product

United States

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